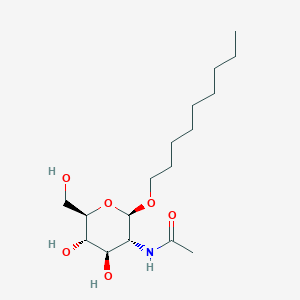

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-nonoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO6/c1-3-4-5-6-7-8-9-10-23-17-14(18-12(2)20)16(22)15(21)13(11-19)24-17/h13-17,19,21-22H,3-11H2,1-2H3,(H,18,20)/t13-,14-,15-,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRCWYGGVOETGG-WRQOLXDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585909 | |

| Record name | Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173725-28-5 | |

| Record name | Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Properties and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Detergent for Challenging Biological Systems

In the intricate world of membrane protein science and drug discovery, the choice of detergent is paramount to preserving the native structure and function of these elusive yet vital molecules. Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside emerges as a specialized non-ionic detergent, uniquely designed to tackle the challenges of membrane protein solubilization and stabilization. Its structure, featuring a nine-carbon alkyl chain and an N-acetyl-D-glucosamine headgroup, offers a distinct balance of hydrophobicity and hydrophilicity. This guide provides a comprehensive overview of its chemical and physical properties, its mechanism of action, and its practical applications in the laboratory.

Core Molecular Attributes

A thorough understanding of the fundamental properties of this compound is essential for its effective application.

| Property | Value | Source |

| Chemical Formula | C₁₇H₃₃NO₆ | [1] |

| Molecular Weight | 347.45 g/mol | [1] |

| CAS Number | 173725-28-5 | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Storage Temperature | 2°C - 8°C | [1] |

The Science of Solubilization: Mechanism of Action

This compound's efficacy as a detergent stems from its amphipathic nature. The long nonyl tail readily partitions into the hydrophobic lipid bilayer of cell membranes, disrupting the native lipid-lipid interactions. Simultaneously, the hydrophilic N-acetyl-D-glucosamine headgroup interacts with the aqueous environment and the polar regions of the membrane protein. This dual action effectively extracts the protein from the membrane, forming a protein-detergent micelle where the hydrophobic regions of the protein are shielded from the aqueous solvent by the detergent's alkyl chains.

The presence of the N-acetyl group on the glucosamine headgroup is a key differentiator from simpler alkyl glucosides. This modification can influence the hydrogen-bonding network at the micelle surface, potentially offering a gentler and more stabilizing environment for delicate membrane proteins.

Synthesis and Stereochemistry: The Importance of the Beta-Anomer

The synthesis of alkyl 2-acetamido-2-deoxy-beta-D-glucopyranosides is a multi-step process that requires careful control of stereochemistry. A common strategy involves the glycosylation of a nonyl alcohol derivative with a protected N-acetylglucosamine donor. The stereochemical outcome at the anomeric center (the C1 position of the glucose ring) is critical, resulting in either the alpha or beta anomer.

In the beta-anomer, the nonyl chain is in an equatorial position relative to the pyranose ring, which is generally considered to be the more thermodynamically stable configuration. This orientation can influence the packing of the detergent molecules within a micelle and, consequently, its interaction with membrane proteins. Studies comparing the alpha and beta anomers of other alkyl glycoside detergents, such as dodecyl-D-maltoside, have shown that the anomeric configuration can affect the solubilizing properties and the stability of the resulting protein-detergent complexes[2][3]. The beta-anomer is often favored for its milder nature[2][3].

Caption: Workflow for membrane protein solubilization.

Conclusion: A Promising Tool for Membrane Protein Research

This compound represents a valuable addition to the toolkit of detergents available for membrane protein research. Its unique chemical structure, particularly the N-acetylated headgroup and the beta-anomeric linkage, suggests properties that may be advantageous for the solubilization and stabilization of challenging membrane protein targets. While further empirical characterization of its physicochemical properties is warranted, the principles outlined in this guide provide a solid foundation for its rational application in academic and industrial research settings. The careful consideration of its properties and the systematic optimization of experimental conditions will undoubtedly unlock its full potential in advancing our understanding of membrane protein biology and facilitating the development of novel therapeutics.

References

-

Pagliano, C., et al. (2012). Comparison of the α and β isomeric forms of the detergent n-dodecyl-D-maltoside for solubilizing photosynthetic complexes from pea thylakoid membranes. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1817(8), 1506-1515. [Link]

-

Caffrey, M., & Cherezov, V. (2009). Crystallizing membrane proteins using lipidic mesophases. Nature Protocols, 4(5), 706-731. [Link]

Sources

A Technical Guide to Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Structure, Properties, and Applications in Advanced Research

Executive Summary

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a non-ionic alkyl glycoside detergent that holds significant value for researchers in biochemistry, structural biology, and drug development. Its unique amphipathic structure, comprising a nine-carbon hydrophobic alkyl chain and a hydrophilic N-acetyl-D-glucosamine (NAG) headgroup, makes it particularly effective for the solubilization, stabilization, and purification of integral membrane proteins. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a generalized synthetic pathway, and detailed protocols for its core application in membrane protein research. The insights presented herein are designed to equip researchers with the foundational knowledge and practical methodologies required to effectively integrate this detergent into their experimental workflows.

Foundational Concepts: The Role of Alkyl Glycosides in Membrane Biology

Membrane proteins are critical mediators of cellular function, yet their hydrophobic nature presents a formidable challenge for in vitro study. To extract these proteins from their native lipid bilayer and maintain their structural and functional integrity in an aqueous environment, scientists rely on amphipathic molecules known as detergents.

This compound belongs to the class of alkyl glycoside detergents, which are widely favored for their gentle, non-denaturing properties. The defining features of this molecule are:

-

A Nonyl (C9) Alkyl Chain: This hydrophobic tail inserts into the nonpolar regions of a protein or forms the core of a micelle, effectively shielding the protein's transmembrane domains from the aqueous solvent.

-

An N-acetyl-D-glucosamine (NAG) Headgroup: This bulky, polar, and uncharged headgroup provides excellent water solubility and minimizes harsh denaturing effects often seen with ionic detergents.[1] The presence of the acetamido group at the C-2 position distinguishes it from simpler alkyl glucosides and can influence its interaction with specific proteins.

-

A Beta (β) Glycosidic Linkage: The stereochemistry of the anomeric carbon is fixed in the beta configuration, which ensures a defined three-dimensional structure for the headgroup.

These structural components combine to create a detergent capable of forming stable protein-detergent-lipid micelles, a critical prerequisite for downstream applications such as structural determination by crystallography or cryo-electron microscopy, and functional enzymatic assays.

Physicochemical Profile and Molecular Structure

A precise understanding of the molecule's properties is essential for its effective application.

Chemical Structure

The molecule consists of a pyranose ring with a nonyl ether linked at the anomeric (C1) position in a beta configuration. An acetamido group is present at the C2 position.

Caption: 2D structure of this compound.

Key Physicochemical Data

The following table summarizes the essential properties of the compound, which are critical for experimental design, including concentration calculations and storage conditions.

| Property | Value | Reference |

| CAS Number | 173725-28-5 | [2][3][4] |

| Molecular Formula | C₁₇H₃₃NO₆ | [2][4] |

| Molecular Weight | 347.45 g/mol | [2] |

| Canonical SMILES | CCCCCCCCCO[C@H]1CO)O)O">C@@HNC(=O)C | [2] |

| Physical Form | Solid / Powder | Inferred from related compounds |

| Storage Temperature | 2°C - 8°C | [2][4] |

Synthesis and Purification Strategy

The synthesis of alkyl glycosides is a cornerstone of carbohydrate chemistry. While multiple routes exist, a common and effective strategy involves the coupling of a protected sugar derivative with the desired alcohol, followed by deprotection.

Rationale for a Generalized Synthetic Approach

The synthesis must achieve a stereospecific beta-linkage at the anomeric carbon while preserving the other functional groups. This necessitates a protecting group strategy.

-

Protection: The hydroxyl groups of the starting material, N-acetyl-D-glucosamine, are highly reactive. They are temporarily "capped," typically via acetylation, to prevent side reactions. The acetamido group at C2 provides neighboring group participation, which intrinsically favors the formation of the desired beta-glycosidic bond.

-

Activation & Coupling: The anomeric carbon is made electrophilic to facilitate nucleophilic attack by nonyl alcohol. This can be achieved by converting the anomeric hydroxyl into a good leaving group (e.g., a bromide) or by using an oxazoline derivative of the protected sugar.[5]

-

Deprotection: After the nonyl group is successfully attached, the protecting acetyl groups are removed (e.g., via Zemplén deacetylation using catalytic sodium methoxide) to yield the final product.

-

Purification: The final compound is purified from reactants and byproducts using chromatographic techniques, such as silica gel chromatography.

Generalized Synthesis Workflow

The following diagram illustrates a logical and common pathway for synthesizing the target molecule.

Caption: Generalized workflow for the synthesis of the target glycoside.

Protocol: Representative Synthesis via an Oxazoline Intermediate

This protocol is a representative methodology based on established principles of carbohydrate chemistry for synthesizing beta-glycosides of N-acetylglucosamine.[5]

Objective: To synthesize this compound.

Materials:

-

3,4,6-Tri-O-acetyl-N-acetyl-D-glucosamine

-

2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2',1':4,5]-2-oxazoline (GlcNAc-oxazoline donor)

-

Nonyl alcohol

-

p-Toluenesulfonic acid (catalyst)

-

Dichloromethane (DCM, anhydrous)

-

Sodium methoxide in methanol

-

Silica gel for column chromatography

Methodology:

-

Glycosylation (Coupling Reaction):

-

Causality: The oxazoline donor, when activated by an acid catalyst, presents the anomeric carbon for nucleophilic attack by the nonyl alcohol. The neighboring acetamido group directs the alcohol to attack from the top face, resulting in the desired beta-configuration.

-

To a solution of the GlcNAc-oxazoline donor (1 equivalent) and nonyl alcohol (1.5 equivalents) in anhydrous DCM, add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding triethylamine and concentrate under reduced pressure.

-

-

Purification of Protected Glycoside:

-

Causality: Column chromatography separates the desired protected product from unreacted alcohol and other byproducts based on polarity.

-

Purify the crude residue by silica gel column chromatography using a solvent system such as hexane/ethyl acetate.

-

Combine fractions containing the product and evaporate the solvent.

-

-

Deprotection (Deacetylation):

-

Causality: Sodium methoxide is a strong base that catalyzes the transesterification of the acetyl protecting groups, removing them to reveal the free hydroxyls.

-

Dissolve the purified, protected glycoside in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution and stir at room temperature. Monitor by TLC until all starting material is consumed.

-

Neutralize the reaction with Amberlite IR120 (H⁺) resin, filter, and concentrate the filtrate.

-

-

Final Purification:

-

Causality: A final chromatographic step, often using a more polar solvent system, ensures the high purity of the final product.

-

Purify the resulting solid by silica gel chromatography (e.g., DCM/methanol gradient) to yield the final product as a white solid.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Core Application: Membrane Protein Solubilization and Purification

The primary and most critical application of this detergent is in the extraction and purification of membrane proteins. Its properties are fine-tuned for disrupting the lipid bilayer gently and maintaining the protein in a soluble, native-like state.

Mechanism of Action

When added to a membrane preparation at a concentration above its Critical Micelle Concentration (CMC), the detergent molecules self-assemble into micelles. These micelles partition into the lipid bilayer, progressively solubilizing the lipids and the embedded proteins. The hydrophobic nonyl tails of the detergent replace the native lipid environment around the protein's transmembrane domains, while the hydrophilic NAG headgroups interface with the aqueous buffer, forming a stable protein-detergent complex.

Experimental Workflow: From Membrane to Purified Protein

The process of isolating a membrane protein using this compound follows a well-defined workflow.

Caption: Workflow for membrane protein purification using a detergent.

Step-by-Step Protocol: Optimization of Solubilization

Objective: To determine the optimal concentration of this compound required to efficiently solubilize a target membrane protein.

Materials:

-

Isolated cell membranes containing the target protein (e.g., from E. coli or mammalian cells).

-

Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).

-

10% (w/v) stock solution of this compound.

-

SDS-PAGE and Western Blotting reagents.

Methodology:

-

Prepare Membrane Suspension:

-

Resuspend the isolated membrane pellet in Solubilization Buffer to a final total protein concentration of 5-10 mg/mL. Keep the suspension on ice.

-

-

Set Up Detergent Titration:

-

Causality: Testing a range of detergent-to-protein ratios is crucial. Too little detergent will result in incomplete solubilization, while too much can lead to protein denaturation or interfere with downstream steps.

-

In separate microcentrifuge tubes, aliquot equal volumes of the membrane suspension.

-

Add varying amounts of the 10% detergent stock solution to achieve a range of final detergent concentrations (e.g., 0.1%, 0.2%, 0.5%, 1.0%, 1.5%, 2.0% w/v). Ensure the final volume is the same in all tubes by adding buffer.

-

-

Incubation:

-

Causality: Gentle agitation at a low temperature allows the detergent to integrate into the membrane and solubilize the proteins without causing thermal denaturation.

-

Incubate the tubes at 4°C for 1-2 hours with gentle end-over-end rotation.

-

-

Separation of Soluble and Insoluble Fractions:

-

Causality: Ultracentrifugation pellets the unsolubilized membrane fragments and aggregated proteins, leaving the successfully solubilized protein-detergent complexes in the supernatant.

-

Centrifuge the samples at 100,000 x g for 1 hour at 4°C.

-

Carefully collect the supernatant (soluble fraction) from each tube. Resuspend the pellet (insoluble fraction) in an equal volume of the original buffer.

-

-

Analysis:

-

Self-Validation: The effectiveness of each detergent concentration is validated by quantifying the amount of target protein in the soluble versus insoluble fraction.

-

Analyze equal volumes of the supernatant and pellet fractions from each concentration point by SDS-PAGE followed by Coomassie staining or Western blotting for the target protein.

-

The optimal concentration is the lowest one that results in the maximum amount of the target protein appearing in the soluble fraction with minimal aggregation.

-

Conclusion and Future Outlook

This compound is a highly capable non-ionic detergent tailored for the nuanced challenges of membrane protein research. Its structure provides a balance of hydrophobicity to effectively extract proteins from the lipid bilayer and a gentle, hydrophilic headgroup to maintain their stability and function in solution. The methodologies outlined in this guide provide a robust framework for its synthesis and application. Future research may focus on leveraging this and similar bespoke detergents in more complex applications, such as the stabilization of large protein complexes for high-resolution structural studies or their formulation into novel lipidic cubic phase (LCP) systems for in-meso crystallization.

References

-

Serendex. (n.d.). Nonyl 2-acetamido-2-deoxy-b-D-glucopyranoside. Retrieved from Serendex. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). nonyl-2-acetamido-2-deoxy-beta-d-glucopyranoside. Retrieved from Chemdad. [Link]

-

Kaizu, Y., et al. (1975). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. Carbohydrate Research, 40(1), 111-7. [Link]

-

Zhang, R., et al. (2019). Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. Journal of Surfactants and Detergents. [Link]

-

Somsák, L., et al. (2020). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 25(22), 5493. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biosynth.com [biosynth.com]

- 3. Nonyl 2-acetamido-2-deoxy-b-D-glucopyranoside | Serendex [serendex.com]

- 4. NONYL-2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (CAS: 173725-28-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Glycoside

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a non-ionic glycoside that, while not as extensively documented as some of its shorter-chain counterparts, holds significant potential in various scientific applications. This guide provides a comprehensive overview of its known properties, and where direct data is unavailable, offers scientifically grounded predictions based on the behavior of structurally similar molecules. As a Senior Application Scientist, the aim is to equip you with the foundational knowledge and practical insights necessary to effectively utilize this compound in your research endeavors.

Molecular Profile and Physicochemical Characteristics

This compound is an amphiphilic molecule, characterized by a hydrophilic N-acetyl-beta-D-glucosamine headgroup and a hydrophobic nine-carbon alkyl (nonyl) tail. This structure imparts surfactant properties, making it a valuable tool in biochemical and pharmaceutical research.

Structural Information

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this glycoside are crucial for its application. While some data is available, other parameters are estimated based on trends observed in homologous series of alkyl glycosides.

| Property | Value | Source/Basis |

| CAS Number | 173725-28-5 | [1] |

| Molecular Formula | C₁₇H₃₃NO₆ | [1] |

| Molecular Weight | 347.45 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and ethanol. | Based on the properties of other alkyl N-acetylglucosaminides.[2] |

| Critical Micelle Concentration (CMC) | Estimated to be in the low millimolar (mM) range. | The CMC of alkyl glycosides decreases with increasing alkyl chain length.[3][4][5] |

| Storage Temperature | 2°C - 8°C | [1] |

Principles of Action: The Role of Amphiphilicity and the GlcNAc Moiety

The utility of this compound stems from its dual nature. The nonyl tail provides a hydrophobic character, enabling interaction with nonpolar environments such as lipid bilayers and the hydrophobic cores of proteins. The N-acetyl-beta-D-glucosamine headgroup is polar and interacts favorably with aqueous environments.

Above its critical micelle concentration (CMC), individual molecules of this surfactant self-assemble into micelles. These micelles can encapsulate hydrophobic molecules, effectively solubilizing them in aqueous solutions. This property is particularly valuable in the study of membrane proteins, which are notoriously difficult to work with outside of their native lipid environment.[6][7][8]

The N-acetylglucosamine (GlcNAc) headgroup is not merely a passive polar component. GlcNAc is a fundamental building block in numerous biological systems, from bacterial cell walls to complex glycans on mammalian cells.[9][10] This biological relevance suggests that this compound may exhibit specific interactions with proteins that recognize or bind to GlcNAc residues, such as lectins and glycosidases.[11] Furthermore, the GlcNAc moiety can influence the stability and interactions of proteins it is associated with.[12]

Applications in Research and Development

The unique properties of this compound open up a range of potential applications in life sciences research and drug development.

Solubilization and Stabilization of Membrane Proteins

A primary application for non-ionic detergents like this glycoside is the extraction and solubilization of membrane proteins from their native lipid bilayers.[6][13] The nonyl chain length is significant, as longer alkyl chains can enhance the stability of some membrane proteins compared to their shorter-chain counterparts.[6][14]

The workflow for membrane protein solubilization generally involves the following steps:

Caption: A generalized workflow for membrane protein solubilization using a detergent.

Probing Carbohydrate-Binding Proteins

Given the biological significance of the GlcNAc headgroup, this molecule can be employed as a tool to study carbohydrate-protein interactions.[10] It can be used in assays to identify and characterize proteins that bind to GlcNAc, such as certain lectins or antibodies. It may also act as a competitive inhibitor in studies of enzymes that process GlcNAc-containing substrates.[11]

Drug Delivery and Formulation

Non-ionic surfactants are widely used in the pharmaceutical industry as excipients to improve the solubility and bioavailability of poorly water-soluble drugs.[15][16] The biocompatible nature of sugar-based surfactants makes them attractive for such applications.[17] this compound could potentially be used to formulate hydrophobic drug molecules into stable aqueous preparations for in vitro and in vivo studies.

Experimental Protocols and Considerations

The following provides a foundational protocol for the use of this compound in a common application.

Protocol: Solubilization of a Target Membrane Protein

Objective: To extract and solubilize a membrane protein from a cell membrane preparation.

Materials:

-

Cell membranes containing the protein of interest.

-

This compound (CAS: 173725-28-5).

-

Solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5, with protease inhibitors).

-

Homogenizer.

-

Ultracentrifuge.

-

Bradford or BCA protein assay reagents.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Preparation of Detergent Stock Solution: Prepare a 10% (w/v) stock solution of this compound in the solubilization buffer. This concentration is well above the estimated CMC.

-

Membrane Protein Preparation: Resuspend the cell membranes in the solubilization buffer to a final protein concentration of 5-10 mg/mL.

-

Detergent Addition: While gently stirring on ice, add the 10% detergent stock solution dropwise to the membrane suspension to achieve a final detergent concentration that is typically 2-10 times the estimated CMC. The optimal detergent-to-protein ratio needs to be determined empirically.

-

Incubation: Continue to stir the mixture gently on ice for 1-2 hours to allow for the solubilization of the membrane proteins.

-

Clarification: Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet the insoluble material.

-

Analysis of Solubilized Fraction: Carefully collect the supernatant, which contains the solubilized membrane proteins. Determine the protein concentration of the supernatant.

-

Validation: Analyze the supernatant by SDS-PAGE and Western blotting with an antibody specific to the target protein to confirm successful solubilization.

Self-Validation and Controls:

-

Negative Control: Perform a parallel experiment without the addition of the detergent to ensure that the protein is not released from the membrane in its absence.

-

Detergent Titration: To optimize the solubilization efficiency and minimize protein denaturation, perform the solubilization with a range of final detergent concentrations.

Synthesis and Chemical Insights

The synthesis of alkyl 2-acetamido-2-deoxy-beta-D-glucosides typically involves the glycosylation of the corresponding alcohol (in this case, 1-nonanol) with a suitable N-acetylglucosamine donor.[11][18] Common synthetic strategies employ protected forms of N-acetylglucosamine to ensure stereospecificity and avoid unwanted side reactions. The final deprotection steps yield the desired product. The synthesis of related compounds has been described in the literature, providing a basis for the preparation of the nonyl derivative.[19][20][21]

Concluding Remarks and Future Perspectives

This compound represents a valuable, albeit specialized, tool for researchers. Its properties as a non-ionic surfactant, combined with the biological relevance of its GlcNAc headgroup, make it a promising candidate for applications in membrane protein biochemistry, glycobiology, and pharmaceutical sciences. While more extensive characterization of this specific molecule is warranted, the principles and data from related alkyl glycosides provide a strong foundation for its effective use. As research into complex biological systems continues to advance, the demand for novel and effective molecular tools like this compound is likely to grow.

References

- Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. (URL not available)

-

N-Acetylglucosamine. In Wikipedia. Retrieved from [Link]

- Determination of critical micelle concentration of alkyl polyglucoside (APG) nonionic surfactant aqueous system by multi-peaks Gaussian fitting of visible absorption spectra line shape. (URL not available)

- Role of O-linked N-acetylglucosamine protein modification in cellular (p

-

Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. PubMed Central. (2023-03-22). Retrieved from [Link]

-

Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. RSC Publishing. Retrieved from [Link]

-

N-Acetylglucosamine: Production and Applications. MDPI. Retrieved from [Link]

-

Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. National Institutes of Health. Retrieved from [Link]

-

Investigation of the effects of N-Acetylglucosamine on the stability of the spike protein in SARS-CoV-2 by molecular dynamics simulations. PubMed Central. (2023-02-01). Retrieved from [Link]

-

Revealing the Structure of Sheer N-Acetylglucosamine, an Essential Chemical Scaffold in Glycobiology. National Institutes of Health. (2024-10-07). Retrieved from [Link]

-

Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. ResearchGate. (2023-03-12). Retrieved from [Link]

-

Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl). PubMed. Retrieved from [Link]

-

Mesitylene-Cored Glucoside Amphiphiles (MGAs) for Membrane Protein Studies: Importance of Alkyl Chain Density in Detergent Efficacy. Semantic Scholar. Retrieved from [Link]

-

Synthesis of 2-acetamido-2-deoxy-3-O-beta-D-mannopyranosyl-D-glucose. PubMed. Retrieved from [Link]

-

Multiple pendants-bearing triglucosides for membrane protein studies: Effects of pendant length and number on micelle interior hydration and protein stability. PubMed Central. (2025-06-13). Retrieved from [Link]

-

2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. Retrieved from [Link]

-

Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. National Institutes of Health. (2021-02-01). Retrieved from [Link]

-

Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides. ResearchGate. (2025-12-03). Retrieved from [Link]

-

Resorcinarene-Based Facial Glycosides: Implication of Detergent Flexibility on Membrane-Protein Stability. PubMed Central. Retrieved from [Link]

-

Alkyl glycoside detergents: A simpler synthesis and their effects on kinetic and physical properties of cytochrome c oxidase. ResearchGate. (2025-08-05). Retrieved from [Link]

-

Alkyl glycoside detergents: a simpler synthesis and their effects on kinetic and physical properties of cytochrome c oxidase. PubMed. (1980-08-19). Retrieved from [Link]

-

Solubility and thermodynamic properties of N-acetylglucosamine in mono-solvents and binary solvents at different temperatures | Request PDF. ResearchGate. Retrieved from [Link]

-

Advantages and Uses of Nonionic Surfactants. Wuxi Weiheng Chemical Co., Ltd.. Retrieved from [Link]

-

Non-ionic surfactants and their applications. Slideshare. Retrieved from [Link]

-

Neuronal N-acetyl-beta-D-glucosaminidase. Evidence for its biosynthesis in vitro. National Institutes of Health. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. cdn.anatrace.com [cdn.anatrace.com]

- 7. researchgate.net [researchgate.net]

- 8. Alkyl glycoside detergents: a simpler synthesis and their effects on kinetic and physical properties of cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation of the effects of N-Acetylglucosamine on the stability of the spike protein in SARS-CoV-2 by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Mesitylene-Cored Glucoside Amphiphiles (MGAs) for Membrane Protein Studies: Importance of Alkyl Chain Density in Detergent Efficacy. | Semantic Scholar [semanticscholar.org]

- 15. Advantages and Uses of Nonionic Surfactants - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 16. Non-ionic surfactants and their applications | PPTX [slideshare.net]

- 17. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of 2-acetamido-2-deoxy-3-O-beta-D-mannopyranosyl-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Nonyl 2-acetamido-2-deoxy-β-D-glucopyranoside

This guide provides a comprehensive overview of the synthetic pathways for producing Nonyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a molecule of significant interest in glycobiology and drug development. The primary focus is on a robust chemical synthesis route, supplemented by an exploration of enzymatic alternatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven insights.

Introduction and Strategic Overview

Nonyl 2-acetamido-2-deoxy-β-D-glucopyranoside belongs to the class of alkyl glycosides, which are non-ionic surfactants with a carbohydrate headgroup and a hydrophobic alkyl chain. These molecules are valuable tools in membrane protein research for their ability to solubilize and stabilize proteins in their native conformation. The specific combination of N-acetylglucosamine (GlcNAc) as the hydrophilic headgroup and a nonyl chain as the hydrophobic tail imparts unique physicochemical properties, making it a target for various biochemical and pharmaceutical applications.

The synthesis of such a molecule presents a key challenge inherent in carbohydrate chemistry: the selective formation of a specific anomeric linkage (β in this case) while managing multiple hydroxyl groups. This guide will detail a classical and reliable chemical approach, the Koenigs-Knorr reaction, which leverages protecting group strategies to achieve high stereoselectivity. Additionally, we will briefly discuss enzymatic synthesis as a greener and often more specific alternative.

Logical Flow of the Synthesis Strategy

The chemical synthesis is designed as a multi-step process, each with a specific objective to ensure the final product's purity and stereochemical integrity.

Caption: Overall workflow for the chemical synthesis.

Core Chemical Synthesis Pathway: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a cornerstone of glycosidic bond formation, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver triflate.[1][2] A key to its success in this synthesis is the use of a participating protecting group at the C-2 position of the glucose derivative.

The Role of the N-acetyl Group: Neighboring Group Participation

To achieve the desired β-anomer, we rely on the N-acetyl group at the C-2 position of the glucosamine ring. During the reaction, this group provides anchimeric assistance. After the departure of the anomeric halide, the N-acetyl group's carbonyl oxygen attacks the anomeric center, forming a stable bicyclic oxazolinium ion intermediate. The alcohol (1-nonanol) can then only attack from the opposite face (alpha-face), leading to an inversion of configuration at the anomeric carbon and the exclusive formation of the 1,2-trans product, which is the desired β-glycoside.[1]

Caption: Mechanism of β-selectivity via neighboring group participation.

Experimental Protocols

The following protocols are presented as a cohesive, multi-step synthesis.

2.2.1. Step 1: Preparation of 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-D-glucopyranose (Peracetylated GlcNAc)

The starting material, D-glucosamine hydrochloride, is first N-acetylated and then per-O-acetylated. This can be achieved in a one-pot procedure or in sequential steps. A well-established method involves the use of acetic anhydride in pyridine.[3]

-

Protocol:

-

Suspend D-glucosamine hydrochloride in pyridine at 0 °C.

-

Add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with ice water and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol.

-

2.2.2. Step 2: Synthesis of 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-α-D-glucopyranosyl Bromide (Acetobromo-N-acetylglucosamine)

The peracetylated GlcNAc is converted to the glycosyl bromide, the key glycosyl donor for the Koenigs-Knorr reaction.

-

Protocol:

-

Dissolve the peracetylated GlcNAc in a minimal amount of a suitable solvent, such as dichloromethane.

-

Cool the solution to 0 °C.

-

Add a solution of hydrogen bromide in glacial acetic acid (typically 33% w/v) dropwise.

-

Stir the reaction at room temperature for a few hours until TLC indicates the consumption of the starting material.

-

Dilute the reaction mixture with dichloromethane and pour it into ice water.

-

Separate the organic layer, wash it with cold water, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo at a low temperature. The resulting glycosyl bromide is often used immediately in the next step due to its instability.

-

2.2.3. Step 3: Koenigs-Knorr Glycosylation with 1-Nonanol

This is the core step where the glycosidic bond is formed. Silver carbonate is a common and effective promoter.[4]

-

Protocol:

-

To a flask containing a mixture of 1-nonanol (1.2 equivalents) and silver carbonate (1.5 equivalents) in anhydrous toluene, add a drying agent like molecular sieves.

-

Stir the suspension under an inert atmosphere (e.g., argon) and heat to reflux with a Dean-Stark trap to remove any residual water azeotropically.

-

Cool the mixture to room temperature.

-

Add a solution of the freshly prepared acetobromo-N-acetylglucosamine (1 equivalent) in anhydrous toluene dropwise.

-

Stir the reaction mixture in the dark at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts, washing the pad with toluene or dichloromethane.

-

Concentrate the filtrate under reduced pressure. The crude product, Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, is then purified by silica gel column chromatography.

-

2.2.4. Step 4: Deprotection (Zemplén Deacetylation)

The final step is the removal of the O-acetyl protecting groups to yield the target molecule. The Zemplén deacetylation, using a catalytic amount of sodium methoxide in methanol, is a mild and efficient method for this purpose.[1][5][6]

-

Protocol:

-

Dissolve the purified, protected glycoside in dry methanol.

-

Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents per acetyl group) at 0 °C.[7]

-

Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

-

Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺ form).[7]

-

Filter off the resin and wash it with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The final product, Nonyl 2-acetamido-2-deoxy-β-D-glucopyranoside, can be further purified by recrystallization or silica gel chromatography if necessary.

-

Quantitative Data Summary

The following table provides representative quantitative data for the synthesis, based on typical yields for these types of reactions. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Key Reagents | Product | Molar Ratio (Typical) | Yield (Typical) |

| 1 | D-Glucosamine HCl | Acetic Anhydride, Pyridine | Peracetylated GlcNAc | 1 : 10 : 15 | 80-90% |

| 2 | Peracetylated GlcNAc | HBr in Acetic Acid | Acetobromo-GlcNAc | 1 : 5 | 85-95% |

| 3 | Acetobromo-GlcNAc | 1-Nonanol, Silver Carbonate | Protected Nonyl-GlcNAc | 1 : 1.2 : 1.5 | 60-75% |

| 4 | Protected Nonyl-GlcNAc | Sodium Methoxide | Final Product | 1 : 0.1 (catalytic) | >95% |

Alternative Pathway: Enzymatic Synthesis

As an alternative to chemical synthesis, enzymatic methods offer a "green" and highly selective route to alkyl glycosides. These reactions are typically carried out in aqueous media under mild conditions, avoiding the need for protecting groups and hazardous reagents.

Enzymes such as β-N-acetylhexosaminidases can be used to catalyze the formation of the glycosidic bond between N-acetylglucosamine and an alcohol like 1-nonanol. The reaction can be driven in the reverse hydrolytic direction by using a high concentration of the alcohol or by employing a transglycosylation approach with an activated GlcNAc donor.

While enzymatic synthesis offers advantages in terms of specificity and environmental impact, challenges can include lower yields, the cost and stability of the enzyme, and potential difficulties with substrate solubility (especially the long-chain alcohol).

Purification and Characterization

Purification is critical at intermediate stages and for the final product.

-

Chromatography: Silica gel column chromatography is the primary method for purifying both the protected and the final glycoside. A gradient of solvents, such as hexane/ethyl acetate for the protected intermediate and dichloromethane/methanol for the final product, is typically used.

-

Recrystallization: This can be an effective method for purifying the solid peracetylated GlcNAc and the final product.

-

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and, importantly, the anomeric configuration (the coupling constant of the anomeric proton, J₁,₂, is typically large, ~8-10 Hz, for a β-anomer).

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Conclusion

The synthesis of Nonyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a multi-step process that relies on the principles of protecting group chemistry to achieve the desired stereochemical outcome. The Koenigs-Knorr reaction, facilitated by the neighboring group participation of the C-2 N-acetyl group, provides a reliable and well-established pathway to the target β-glycoside. While challenges in carbohydrate chemistry, such as the need for multiple protection and deprotection steps, remain, the protocols outlined in this guide offer a robust framework for the successful synthesis of this valuable molecule. The exploration of enzymatic routes further provides an avenue for more sustainable and potentially more efficient synthesis in the future.

References

-

National Center for Biotechnology Information. (2021). De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). In Japan Consortium for Glycobiology and Glycotechnology. Available from: [Link]

- Huy, N. T., & Kyung, J. S. (2013). Recent biotechnological progress in enzymatic synthesis of glycosides. Journal of Industrial Microbiology & Biotechnology, 40(12), 1329–1356.

-

Wikipedia. (2023). Koenigs–Knorr reaction. In Wikipedia. Retrieved from: [Link]

- Gómez-García, M., Benito, J. M., Gutiérrez-Gallego, R., Maestre, A., Ortiz Mellet, C., García Fernández, J. M., & Jiménez Blanco, J. L. (n.d.). Preparation of alcohol glycoclusters. Supporting Information for "Comparative Studies on Lectin-Carbohydrate Interaction in Low and High Density Homo-and Heteroglycoclusters".

- Suihko, M., Ahlgrén, M., Aulaskari, P., & Rouvinen, J. (2001). Improved synthesis and characterization of 1,3,4,6-tetra-O-acetyl-2-(N-acetylacetamido)-2-deoxy-beta-D-glucopyranose.

- Dejter-Juszynski, M., & Flowers, H. M. (1973). Studies on the koenigs-knorr reaction. Part V. Synthesis of 2-acetamido-2-deoxy-3-O-α-L-fucopyranosyl-α-D-glucose.

-

Chemistry Online. (2023). Zemplén deacetylation. Retrieved from: [Link]

- Ooi, Y., Hashimoto, T., Mitsuo, N., & Satoh, T. (1985). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins.

- Wang, C. C., Lee, J. C., Luo, S. Y., Kulkarni, S. S., Huang, Y. W., Lee, C. C., & Hung, S. C. (2011). Regioselective one-pot protection of carbohydrates.

- Gening, M. L., Titov, D. V., Tsvetkov, Y. E., Grachev, A. A., Dmitrenok, A. S., & Nifantiev, N. E. (2010). Synthesis of regular oligo(1→6)-β-d-glucosamines and their 3-aminopropyl glycosides.

- Paul, B., & Kulkarni, S. S. (2018). Large-Scale Synthesis of Per-O-acetylated Saccharides and Their Sequential Transformation to Glycosyl Bromides and Thioglycosides. ChemistrySelect, 3(45), 12724-12728.

- Tökés, A. L., Holczbauer, T., & Somsák, L. (2012). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 17(8), 9493–9509.

- Lemieux, R. U., & Morgan, A. R. (1965). The synthesis of 2-O-(2-acetamido-2-deoxy-α-D-glucopyranosyl)-glycerol. Canadian Journal of Chemistry, 43(8), 2190-2198.

- Kartha, K. P. R., & Field, R. A. (1997). A facile and efficient one-pot synthesis of per-O-acetylated glycosyl halides and thioglycosides from unprotected sugars. Tetrahedron Letters, 38(45), 8233-8236.

- Chernyak, A. Y., Sharma, G. V. M., Kononov, L. O., Krishna, P. R., Levinsky, A. B., Kochetkov, N. K., & Rama Rao, A. V. (1992). A new strategy for the synthesis of the repeating unit of the O-specific polysaccharide from Shigella flexneri variant Y.

- Garegg, P. J., Konradsson, P., Kvarnström, I., Norberg, T., Svensson, S. C. T., & Wigilius, B. (1985). Studies on Koenigs-Knorr Glycosidations. Acta Chemica Scandinavica B, 39, 569-577.

- Zhang, J., & Kovác, P. (1999). A short synthesis of methyl 3,6-di-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-mannopyranoside.

- Horton, D. (1966). The N-acetylation of d-glucosamine. Journal of Organic Chemistry, 31(2), 565-567.

- Das, R., & Chakraborty, D. (2011). Silver Triflate-Catalyzed Acetylation of Alcohols, Thiols, Phenols, and Amines. Synthesis, 2011(10), 1621-1625.

- Wallace, J. E., & Schroeder, L. R. (1977). Koenigs-Knorr reactions. Part 3. Mechanistic study of mercury(II) cyanide promoted reactions of 2-O-acetyl-3,4,6-tri-O-methyl-α-D-glucopyranosyl bromide with cyclohexanol in benzene-nitromethane. Journal of the Chemical Society, Perkin Transactions 2, (7), 849-854.

- Augé, C., David, S., & Veyrières, A. (1976). A mild synthesis of 1,2-cis-glycosides: The Koenigs-Knorr reaction in the presence of silver trifluoromethanesulfonate.

Sources

- 1. chemistry-online.com [chemistry-online.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)- D-glucopyranose (N-acetyl-2'-O-methyllactosamine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Figure 1: [Removal of acetyl groups under Zemplén conditions.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

The Core Mechanism of Action of Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: A Technical Guide for Advanced Research

This guide provides an in-depth exploration of the mechanism of action for Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, a non-ionic detergent increasingly recognized for its utility in the nuanced field of membrane protein science. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple definitions to elucidate the physicochemical principles that govern its function, offering both theoretical understanding and practical, field-proven insights for its application.

Introduction: Understanding the Molecular Architecture and its Functional Implications

This compound, hereafter referred to as Nonyl-NAG, is an amphipathic molecule meticulously designed for the gentle yet effective solubilization of biological membranes. Its structure consists of two key moieties:

-

A hydrophobic nonyl (C9) alkyl chain : This tail readily partitions into the lipophilic core of cellular membranes.

-

A hydrophilic N-acetyl-beta-D-glucosamine (NAG) headgroup : This polar, uncharged sugar moiety ensures aqueous solubility and mediates a "mild" interaction with the protein surface, which is critical for preserving its native structure and function.[1]

This amphipathic nature classifies Nonyl-NAG as a non-ionic surfactant, a class of detergents prized for their ability to disrupt lipid-lipid and lipid-protein interactions while leaving protein-protein interactions largely intact.[1] This property is paramount for the isolation of functional membrane protein complexes.

Physicochemical Properties: A Comparative Overview

The behavior of any detergent in solution is dictated by its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the threshold concentration above which detergent monomers self-assemble into non-covalent aggregates known as micelles.[2] While specific experimental data for Nonyl-NAG is not widely published, we can infer its properties from closely related analogs. The data presented below for the highly similar nonyl-β-D-glucopyranoside (NG) provides a valuable benchmark.

| Detergent | Chemical Structure | Alkyl Chain Length | CMC (mM) | Common Applications |

| Nonyl-β-D-glucopyranoside (NG) | Nonyl chain + Glucose head | C9 | ~6.5[3] | Solubilization of intramembrane proteases and ABC transporters.[3] |

| n-Octyl-β-D-glucopyranoside (OG) | Octyl chain + Glucose head | C8 | ~20[3][4] | General membrane protein solubilization; known to be relatively harsh for sensitive proteins.[4] |

| n-Dodecyl-β-D-maltopyranoside (DDM) | Dodecyl chain + Maltose head | C12 | ~0.17[3] | Gentle solubilization and stabilization of a wide range of membrane proteins, including GPCRs.[4] |

The intermediate chain length of Nonyl-NAG suggests a CMC that is lower than that of Octyl Glucoside (OG), implying greater efficiency (less detergent needed to form micelles), but likely higher than that of Dodecyl Maltoside (DDM). This positions Nonyl-NAG as a versatile tool for proteins that may be destabilized by the harsher OG but do not require the extreme mildness (and sometimes difficult removal) of DDM.

The Primary Mechanism of Action: Membrane Solubilization via Micelle Formation

The principal mechanism of action for Nonyl-NAG is the controlled disassembly of the lipid bilayer and the subsequent encapsulation of integral membrane proteins within detergent micelles. This process preserves the protein's structural integrity by providing a mimic of the native membrane environment.[5] The solubilization process is a multi-stage event.

The Stages of Membrane Protein Extraction

-

Partitioning : At concentrations below the CMC, Nonyl-NAG monomers insert themselves into the lipid bilayer.

-

Lysis : As the concentration increases and approaches the CMC, the membrane becomes saturated with detergent molecules, leading to the destabilization and fragmentation of the bilayer into mixed lipid-detergent micelles.

-

Solubilization : Above the CMC, integral membrane proteins are captured by detergent micelles. The hydrophobic transmembrane domains of the protein are shielded from the aqueous solvent by the nonyl tails of the detergent, while the hydrophilic domains remain exposed to the buffer, stabilized by the NAG headgroups. This results in the formation of soluble protein-detergent or protein-lipid-detergent complexes.[5]

The following diagram illustrates this sequential workflow.

Caption: Workflow of membrane protein solubilization by Nonyl-NAG.

Advanced Insights: Why Choose Nonyl-NAG?

The choice of detergent is a critical experimental parameter. The unique structure of Nonyl-NAG offers specific advantages:

-

Structural Preservation : The non-ionic nature of the NAG headgroup is crucial. Unlike ionic detergents (e.g., SDS), it does not disrupt the intricate network of electrostatic interactions that stabilize a protein's tertiary and quaternary structure.[1] This leads to a higher probability of isolating proteins in their functionally active conformation.

-

GPCR and Transporter Stabilization : The nine-carbon alkyl chain provides a balance between hydrophobicity sufficient to solubilize the membrane, and a micelle size that is often compatible with delicate proteins like G-protein coupled receptors (GPCRs) and transporters.[6][7] Harsher, short-chain detergents can strip essential boundary lipids, leading to protein denaturation.[4]

-

Favorable for Structural Biology : The homogeneity and defined micellar properties of alkyl glycosides like Nonyl-NAG are advantageous for structural biology techniques such as cryo-electron microscopy (Cryo-EM), where a uniform particle size is desirable.

Experimental Protocols: A Self-Validating Approach

Trustworthiness in experimental design comes from self-validating systems. The following protocol for optimizing solubilization is designed to empirically determine the ideal detergent concentration for your specific protein of interest, ensuring both high yield and functional integrity.

Protocol: Optimizing Nonyl-NAG Concentration for Target Protein Solubilization

Objective: To determine the minimal concentration of Nonyl-NAG required to efficiently solubilize a target membrane protein while preserving its stability.

Methodology:

-

Prepare Membrane Fractions: Isolate cell membranes from your expression system (e.g., cultured cells, bacteria) using standard differential centrifugation techniques. Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) without detergent.

-

Set up Detergent Titration: Prepare a series of solubilization buffers containing a range of Nonyl-NAG concentrations. A good starting range is from 0.5x CMC to 10x CMC. (Using the CMC of NG as a guide, this would be approximately 3 mM to 65 mM).

-

Solubilization: Aliquot the membrane preparation into separate tubes. Add an equal volume of each corresponding solubilization buffer to each tube. Incubate for 1-2 hours at 4°C with gentle agitation (e.g., end-over-end rotation).

-

Causality Check: Incubation at 4°C minimizes proteolytic degradation and protein denaturation. Gentle agitation ensures thorough mixing without introducing shear stress that could damage protein complexes.

-

-

Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet unsolubilized membrane fragments and aggregated proteins.

-

Self-Validation: This step is critical. The supernatant contains the successfully solubilized proteins, while the pellet represents inefficient extraction or aggregation.

-

-

Analysis: Carefully collect the supernatant from each tube. Analyze both the supernatant and a resuspension of the pellet by SDS-PAGE and Western blotting using an antibody specific to your target protein.

-

Interpretation: The optimal concentration of Nonyl-NAG is the lowest concentration that results in the maximal amount of your target protein in the supernatant fraction with minimal presence in the pellet. This indicates efficient solubilization without inducing aggregation.

Potential Secondary Mechanism of Action: Enzyme Inhibition

Beyond its role as a surfactant, the N-acetyl-glucosamine headgroup of Nonyl-NAG presents the possibility of a secondary, more specific biological activity: competitive enzyme inhibition.

The NAG moiety is a substrate for various enzymes, most notably glycoside hydrolases like N-acetyl-β-D-glucosaminidase (HexNAcase).[8] It is plausible that Nonyl-NAG could act as a competitive inhibitor for these enzymes. The nonyl chain would occupy the substrate binding pocket, potentially increasing the affinity and specificity of the interaction compared to free NAG.

Caption: Competitive inhibition of a glycoside hydrolase by Nonyl-NAG.

This potential inhibitory activity should be considered when using Nonyl-NAG in systems where enzymes that process NAG are active and functionally important. Conversely, this property could be exploited for specific applications, such as the purification of NAG-binding proteins via affinity chromatography.

Conclusion

The primary mechanism of action of this compound is that of a mild, non-ionic detergent that facilitates the extraction and stabilization of membrane proteins. Its efficacy stems from a balanced molecular architecture: a C9 alkyl chain for effective membrane partitioning and a non-denaturing NAG headgroup for maintaining protein integrity. While its core function is rooted in fundamental surfactant chemistry, its structural similarity to biological sugars suggests potential secondary roles as an enzyme inhibitor. A thorough, empirical approach to determining optimal working concentrations is critical for leveraging the full potential of this versatile biochemical tool in advancing membrane protein research and drug discovery.

References

- Bhattacharyya, K., & Nag, A. (1989). Fluorescence Enhancement of p-Toluidino Naphthalenesulphonate in a Micellar Environment. Journal of Photochemistry and Photobiology A: Chemistry, 47, 97-103.

- Pandy-Szekeres, G., et al. (2023). GPCRdb in 2023: state-specific structure and function models and custom-tailored data exploration. Nucleic Acids Research, 51(D1), D436–D445.

- Dorr, M. E., et al. (2016). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. Methods in Molecular Biology, 1432, 229-43.

- Rosevear, P., et al. (1980). Alkyl glycoside detergents: a simpler synthesis and their effects on kinetic and physical properties of cytochrome c oxidase. Biochemistry, 19(17), 4108-4115.

-

PubChem. (n.d.). 2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide. Retrieved from [Link]

- Little, D. J., et al. (2015). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B.

-

Bowen, J. (n.d.). Introduction to Detergents for Membrane Protein Solubilisation. Sygnature Discovery. Retrieved from [Link]

- Rasmussen, S. G., et al. (2011). Nanobody stabilization of G protein coupled receptor conformational states. Proceedings of the National Academy of Sciences, 108(40), 16583-16588.

- Calbiochem. (n.d.). Detergents. Retrieved from a general product guide on detergents for biochemical use.

- Zhang, X., et al. (2018). Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. Journal of Surfactants and Detergents, 21(5), 651-658.

- Jawhari, A. (2017). Stabilization of native & functional membrane proteins for drug discovery. LabRoots - Gibco ExpressionWorld 2017.

- Wang, X., et al. (2011). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. Journal of the Chinese Chemical Society, 58(3), 343-349.

- Kadokawa, J., et al. (2002). Production of N-Acetyl-D-glucosamine from .BETA.Chitin by Enzymatic Hydrolysis. Chemistry Letters, 31(10), 1032-1033.

- Stetsenko, A., & Guskov, A. (2017).

- Vournakis, J. N., et al. (2004). U.S. Patent No. 6,693,188. Washington, DC: U.S.

- Kumar, S., et al. (2023).

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

-

Rosevear, P., et al. (1980). Alkyl glycoside detergents: a simpler synthesis and their effects on kinetic and physical properties of cytochrome c oxidase. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). N-acetyl-β-d-glucosaminidase. Retrieved from [Link]

- Pensupa, N., et al. (2017). A review on the synthesis of bio-based surfactants using green chemistry principles. Green Chemistry, 19(11), 2554-2579.

- Li, Z., et al. (2022). Quantifying the Critical Micelle Concentration of Nonionic and Ionic Surfactants by Self-Consistent Field Theory. arXiv preprint arXiv:2212.02235.

- Pathak, R., et al. (2018). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide thiodonors. Beilstein Journal of Organic Chemistry, 14, 2766-2774.

-

PubChem. (n.d.). Methyl-2-acetamido-2-deoxy-D-glucopyranoside. Retrieved from [Link]

-

Li, Z., et al. (2022). Quantifying the Critical Micelle Concentration of Nonionic and Ionic Surfactants by Self-Consistent Field Theory. ResearchGate. Retrieved from [Link]

Sources

- 1. med.unc.edu [med.unc.edu]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 5. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Engineering G protein‐coupled receptors for stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nanobody stabilization of G protein coupled receptor conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-acetyl-β-d-glucosaminidase - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Glycolipid

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a non-ionic surfactant that stands at the intersection of carbohydrate chemistry and lipid science. Its molecular architecture, featuring a hydrophilic N-acetylglucosamine (NAG) headgroup and a nine-carbon alkyl tail, imbues it with amphipathic properties crucial for a range of applications, from biochemical research to pharmaceutical formulation. This guide provides a comprehensive technical overview of the solubility of this intriguing molecule, offering insights into its behavior in various solvent systems and the underlying physicochemical principles that govern its dissolution. For researchers and drug development professionals, a thorough understanding of this compound's solubility is paramount for its effective application in areas such as membrane protein solubilization, drug delivery systems, and the formulation of stable emulsions.

The presence of the N-acetyl group at the 2-position of the pyranose ring distinguishes this molecule from simpler alkyl glucosides, potentially influencing its hydrogen bonding capabilities and, consequently, its interaction with solvents. This guide will delve into the nuanced effects of its structural components—the nonyl chain, the glucopyranoside ring, and the acetamido moiety—on its overall solubility profile. While direct, comprehensive solubility data for this compound is not extensively available in the public domain, this guide synthesizes information from closely related analogs and fundamental chemical principles to provide a robust predictive framework for its behavior.

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is a multifactorial characteristic governed by its molecular structure and the nature of the solvent. As a non-ionic surfactant, its behavior in aqueous solutions is particularly complex, involving not just simple dissolution but also the formation of micelles above a certain concentration.

The Interplay of Hydrophilicity and Lipophilicity

The defining characteristic of this compound is its amphipathicity. The N-acetyl-beta-D-glucopyranoside headgroup is polar and capable of forming multiple hydrogen bonds with water, rendering it hydrophilic. Conversely, the nine-carbon alkyl (nonyl) chain is nonpolar and hydrophobic. This dual nature dictates its solubility. In aqueous environments, the hydrophobic tails tend to self-associate to minimize their contact with water, a phenomenon that drives the formation of micelles.

The length of the alkyl chain is a critical determinant of solubility. Generally, for alkyl glycosides, a longer alkyl chain increases the hydrophobicity of the molecule.[1] This can lead to a decrease in aqueous solubility.[2] However, it also enhances the surfactant properties, making it more effective at stabilizing oil-in-water emulsions.[1]

The Role of the N-Acetamido Group

The N-acetyl group at the 2-position of the glucose ring introduces both a carbonyl and an amide group. This modification, when compared to a simple hydroxyl group, can alter the hydrogen bonding network and steric hindrance around the glycosidic linkage. The effect of acetylation on the solubility of carbohydrates can be complex; in some cases, a low degree of acetylation can enhance solubility and dispersibility, while higher degrees of acetylation may lead to a decrease in solubility.[3][4] The N-acetylation in this specific position is a key feature that differentiates this molecule from more common alkyl glucosides and likely plays a significant role in its interaction with biological membranes and other macromolecules.

Critical Micelle Concentration (CMC)

A pivotal concept in understanding the solubility of surfactants is the Critical Micelle Concentration (CMC). The CMC is the concentration above which surfactant molecules spontaneously assemble into micelles.[5] Below the CMC, the surfactant exists primarily as monomers in solution. Once the CMC is reached, the solubility of the surfactant in the bulk phase does not increase significantly with the addition of more surfactant; instead, the excess molecules form micelles.[5] The CMC is an important parameter for applications such as the solubilization of membrane proteins, where micelle formation is essential for creating a hydrophobic environment for the protein within the aqueous solution. While the specific CMC for this compound has not been empirically determined in widely available literature, it is expected to be influenced by the length of the nonyl chain and the nature of the headgroup. For comparison, the related n-Decyl-β-D-glucopyranoside has a CMC of 0.8 mM.[6]

Solubility Profile: A Data-Driven Analysis

Direct quantitative solubility data for this compound is limited. However, by examining the solubility of its constituent parts and closely related analogs, a predictive understanding can be formulated.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| n-Nonyl-β-D-glucopyranoside | Water | 20 | ≥ 20% (w/v) | [7] |

| n-Nonyl-β-D-glucopyranoside | DMF | Not Specified | 15 mg/mL | [8] |

| n-Nonyl-β-D-glucopyranoside | DMSO | Not Specified | 15 mg/mL | [8] |

| n-Nonyl-β-D-glucopyranoside | Ethanol | Not Specified | 20 mg/mL | [8] |

| n-Nonyl-β-D-glucopyranoside | PBS (pH 7.2) | Not Specified | 5 mg/mL | [8] |

| N-acetylglucosamine (NAG) | Water | 25 | 25% (w/v) | [9] |

| N-acetylglucosamine (NAG) | Water | Not Specified | 50 mg/mL | |

| N-acetylglucosamine (NAG) | PBS (pH 7.2) | Not Specified | ~5 mg/mL | [10] |

| N-acetylglucosamine (NAG) | DMSO | Not Specified | ~10 mg/mL | [10] |

| N-acetylglucosamine (NAG) | Dimethyl formamide | Not Specified | ~0.25 mg/mL | [10] |

| Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside | Water | Not Specified | High solubility | [11] |

Note: There are some discrepancies in the reported solubility of N-acetylglucosamine in water, with some sources stating it is "practically insoluble".[1][12][13] This may be due to differences in experimental conditions or the specific crystalline form of the compound used.

Based on the available data for analogous compounds, it is reasonable to infer that This compound will exhibit significant solubility in water, likely forming micellar solutions at higher concentrations. Its solubility in polar organic solvents such as ethanol and DMSO is also expected to be substantial. The high water solubility of the tri-acetylated derivative further supports the notion that the core nonyl-N-acetylglucosaminide structure is conducive to aqueous solubility.[11]

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent system, a systematic experimental approach is necessary. The following protocol outlines a robust gravimetric method for this purpose.

Objective:

To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline, ethanol)

-

Analytical balance (readability to 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm pore size, compatible with the solvent)

-

Vials with airtight seals

-

Pipettes and other standard laboratory glassware

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The excess solid is crucial to ensure that saturation is reached.

-

Place the vials in a temperature-controlled shaker set to the desired temperature.

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. Continuous agitation is necessary.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. The filtration step should be performed quickly to minimize temperature fluctuations.

-

-

Quantification of Dissolved Solute:

-

Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed vial.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula:

-

S (g/L) = (mass of dried solute / volume of filtrate) * 1000

-

S (% w/v) = (mass of dried solute / volume of filtrate) * 100

-

-

Self-Validating System and Causality:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant across the later time points.

-

Temperature Control: Precise temperature control is critical as solubility is often temperature-dependent.[14] The dissolution of many carbohydrates is an endothermic process, meaning solubility increases with temperature.[15][16]

-

Purity of Compound: The purity of the this compound will directly impact the accuracy of the solubility measurement. Impurities can either enhance or decrease the apparent solubility.

Figure 1: Experimental workflow for the gravimetric determination of solubility.

Conclusion: A Versatile Tool for Science and Industry

This compound represents a class of specialized surfactants with significant potential in diverse scientific and industrial fields. While a complete, publicly available dataset on its solubility is yet to be established, a strong predictive understanding can be derived from the behavior of its structural analogs. The interplay of its nonyl tail, N-acetylglucosamine headgroup, and the resulting amphipathic nature suggests considerable solubility in aqueous and polar organic solvents, with the likelihood of micelle formation in aqueous systems.

For researchers and formulators, the experimental protocol detailed in this guide provides a reliable framework for determining the precise solubility of this compound in their specific systems of interest. A thorough characterization of its solubility and micellar properties will be instrumental in unlocking its full potential in applications ranging from the delicate task of membrane protein crystallization to the development of novel drug delivery vehicles. As research into advanced glycosylated surfactants continues, a deeper understanding of the solubility of molecules like this compound will undoubtedly pave the way for new and innovative technologies.

References

-

Paës, G., et al. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering. [Link]

-

JESLYEE. (2025). What is the emulsifying ability of alkyl glycoside?. [Link]

- Li, Y., et al. (2019). Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. Journal of Surfactants and Detergents.

-

PubChem. N-ACETYL-beta-D-GLUCOSAMINE. [Link]

-

ResearchGate. Solubility and thermodynamic properties of N-acetylglucosamine in mono-solvents and binary solvents at different temperatures. [Link]

-

National Institutes of Health. Acetylation in Ionic Liquids Dramatically Increases Yield in the Glycosyl Composition and Linkage Analysis of Insoluble and Acidic Polysaccharides. [Link]

-